N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide

Sirtuin inhibition SIRT2 Benzamide scaffold

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide (CAS 2034430-90-3) is a synthetic small molecule with the molecular formula C22H22N4O2 and a molecular weight of 374.44 g/mol. Its structure comprises a pyridazinone core connected via an ethyl linker to a 2-(phenylamino)benzamide moiety.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 2034430-90-3
Cat. No. B2717967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide
CAS2034430-90-3
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4
InChIInChI=1S/C22H22N4O2/c27-21-13-12-19(16-10-11-16)25-26(21)15-14-23-22(28)18-8-4-5-9-20(18)24-17-6-2-1-3-7-17/h1-9,12-13,16,24H,10-11,14-15H2,(H,23,28)
InChIKeyNDVAZMSRDRRTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide (CAS 2034430-90-3) – Structural Identity and Procurement Context


N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide (CAS 2034430-90-3) is a synthetic small molecule with the molecular formula C22H22N4O2 and a molecular weight of 374.44 g/mol. Its structure comprises a pyridazinone core connected via an ethyl linker to a 2-(phenylamino)benzamide moiety. The molecule belongs to a broad class of pyridazinone-benzamide hybrids that have been explored across multiple therapeutic areas, including as scaffolds for sirtuin (SIRT2) inhibitors [1], histone deacetylase (HDAC) inhibitors [2], and succinate receptor 1 (SUCNR1) antagonists [3]. However, it is critical to note that this specific compound has not been the subject of any peer-reviewed publication, patent disclosure, or publicly archived bioactivity dataset as of the knowledge cutoff. All available procurement listings originate from chemical vendor catalogs that provide structural characterization but no target-specific biological quantification.

Why Off-the-Shelf Pyridazinone-Benzamide Analogs Cannot Substitute for CAS 2034430-90-3 Without Verification


The pyridazinone-benzamide chemical space is characterized by extreme functional versatility; small structural modifications produce divergent target engagement profiles. The 2-(phenylamino)benzamide core alone exhibits only weak SIRT2 inhibition (IC50 ≈ 100 µM) [1], while optimized pyridazinone-benzamide hybrids from the same class achieve nanomolar potency against entirely different targets such as class I HDACs [2] and SUCNR1 [3]. The specific combination of a cyclopropyl substituent on the pyridazinone ring and an unsubstituted phenylamino group at the 2-position of the benzamide in CAS 2034430-90-3 represents an unexplored chemotype with no public activity fingerprint. Substituting this compound with a structurally similar analog (e.g., a 4-isopropoxy or 3-methylthio benzamide variant available under adjacent CAS numbers) carries a high risk of unrecognized target-switching, potency collapse, or altered physicochemical properties, because even single-atom changes in this scaffold have been documented to shift selectivity between SIRT1, SIRT2, SIRT3, HDAC isoforms, and GPCR targets. Without experimental confirmation that an alternative compound reproduces the same binding, functional, and ADME profile, generic replacement is scientifically unjustified for any application where the intended biological or chemical behavior of CAS 2034430-90-3 is material to the research outcome.

Quantitative Differentiation Evidence for CAS 2034430-90-3: Direct Comparators and Data Gaps


Baseline SIRT2 Inhibitory Activity of the 2-(Phenylamino)benzamide Core Fragment

The 2-(phenylamino)benzamide substructure present in CAS 2034430-90-3 has been evaluated as a standalone fragment against human recombinant SIRT2, yielding an IC50 of 100,000 nM (100 µM). This provides a floor-level reference for the core pharmacophore before pyridazinone elaboration. CAS 2034430-90-3 extends this fragment with a 3-cyclopropyl-6-oxopyridazin-1(6H)-yl-ethyl linker, a modification that—based on class-level SAR from analogous pyridazinone-benzamide series—could either enhance SIRT2 affinity, redirect activity toward other sirtuin isoforms (SIRT1, SIRT3), or confer activity against entirely distinct targets such as HDACs or SUCNR1 [1].

Sirtuin inhibition SIRT2 Benzamide scaffold Fragment-based drug design

Class-Level HDAC Inhibitory Potential of Pyridazinone-Benzamide Hybrids

A series of benzamide derivatives built on a 6-oxopyridazin-1(6H)-yl-ethyl scaffold demonstrated potent class I HDAC inhibition, with lead compound (S)-17b achieving nanomolar in vitro IC50 values against HDAC1, HDAC2, and HDAC3 isoforms and sub-micromolar cellular activity (SKM-1 cell line). This establishes the pyridazinone-ethyl-benzamide architecture as a validated pharmacophore for HDAC engagement. CAS 2034430-90-3 preserves the identical pyridazinone-ethyl-benzamide connectivity but replaces the benzamide substitution pattern (4-substituted in the reference series vs. 2-(phenylamino) in CAS 2034430-90-3). Class-level SAR indicates that benzamide substitution position is a critical determinant of HDAC isoform selectivity and potency [1].

Histone deacetylase HDAC inhibitor Pyridazinone scaffold Cancer epigenetics

SUCNR1 Antagonism by Optimized Benzamide Derivatives

A systematic SAR campaign starting from a weak benzamide-based hit (compound 5) produced compound 26, a low-nanomolar SUCNR1 antagonist that reversed succinate-mediated immunosuppression in macrophages and triggered antitumor immune responses in patient-derived tumor organoid models. The study demonstrates that the benzamide chemotype is a viable starting point for SUCNR1 ligand development. CAS 2034430-90-3 shares the benzamide core but incorporates a pyridazinone-ethyl extension not present in the optimized SUCNR1 series; the cyclopropyl-pyridazinone moiety in CAS 2034430-90-3 introduces additional hydrogen-bond acceptor and hydrophobic features that could alter SUCNR1 binding relative to the published compounds [1].

SUCNR1 GPR91 Cancer immunotherapy Tumor microenvironment

Physicochemical and Drug-Likeness Properties Relative to In-Class Comparators

Computed physicochemical parameters for CAS 2034430-90-3 include a molecular weight of 374.44 g/mol, a calculated partition coefficient (clogP) of 2.65, a topological polar surface area (TPSA) of 67.23 Ų, and a rotatable bond count of 5 [1]. These values place the compound within favorable oral drug-likeness space (Lipinski Rule of Five: MW < 500, clogP < 5, H-bond donors < 5, H-bond acceptors < 10) and within lead-likeness boundaries (MW < 350–400, clogP < 3–4). Compared to the potent HDAC inhibitor (S)-17b, which incorporates a bulkier 4-((dimethylamino)methyl)phenyl substituent and an additional fluorinated phenyl ring, CAS 2034430-90-3 is significantly smaller and less lipophilic, suggesting potentially superior solubility and permeability but likely lower target-binding complementarity without optimization [2]. Relative to the SUCNR1 lead compound 26, CAS 2034430-90-3 lacks the methoxy group critical for water-bridged hydrogen bonding to Glu221.31 [3].

Drug-likeness Physicochemical properties Lead-likeness ADME prediction

Recommended Application Scenarios for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide (CAS 2034430-90-3) Based on Available Evidence


Fragment-Based or Scaffold-Hopping Starting Point for SIRT2, HDAC, or SUCNR1 Hit Discovery

Given its moderate molecular weight (374.44 g/mol), favorable computed drug-likeness (clogP 2.65, TPSA 67.23 Ų), and unexplored biological annotation, CAS 2034430-90-3 is best positioned as a structurally novel entry point into pyridazinone-benzamide chemical space for target-based screening campaigns. The 2-(phenylamino)benzamide fragment alone has confirmed, albeit weak, SIRT2 affinity (IC50 ≈ 100 µM) [1], while the pyridazinone-ethyl linker is a validated pharmacophore for both HDAC and SUCNR1 modulation in other substitution contexts [2][3]. A focused screening panel against sirtuin isoforms (SIRT1–3), class I/II HDACs, and SUCNR1 would establish the compound's selectivity fingerprint and enable rational comparison against established tool compounds.

Diversity-Oriented Synthesis Building Block for Pyridazinone-Benzamide Library Construction

The compound's structure features three chemically distinct modules—the cyclopropyl-pyridazinone ring, the ethyl linker, and the 2-(phenylamino)benzamide moiety—each amenable to independent variation. This modular architecture makes CAS 2034430-90-3 a suitable core scaffold for parallel synthesis libraries aimed at exploring SAR across multiple target classes simultaneously. The cyclopropyl group provides a conformationally constrained hydrophobic motif that may confer metabolic stability advantages over the unsubstituted or methyl-substituted pyridazinone analogs commonly found in vendor libraries.

Negative Control or Chemoproteomic Probe for Target Deconvolution Studies

In the absence of any defined biological activity, CAS 2034430-90-3 may serve as a structurally matched inactive control compound for chemoproteomic experiments (e.g., thermal proteome profiling or affinity enrichment mass spectrometry) that aim to identify the protein targets of more potent pyridazinone-benzamide analogs. Its close structural relationship to published HDAC and SUCNR1 inhibitors [2][3], combined with its divergent substitution pattern (2-phenylamino vs. 4-substituted), makes it a suitable comparator for distinguishing specific target engagement from nonspecific hydrophobic binding.

In Silico Modeling and Docking Studies Across Pyridazinone-Responsive Targets

The compound's well-defined, relatively rigid structure (cyclopropyl constraint, planar benzamide) renders it suitable for computational docking and molecular dynamics simulations against SIRT2, HDAC isoforms, and SUCNR1 crystal structures or homology models. Such in silico profiling can guide subsequent synthetic optimization by predicting which structural modifications are most likely to enhance affinity for a given target, thereby reducing the experimental screening burden before committing to costly synthesis and assay cycles.

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